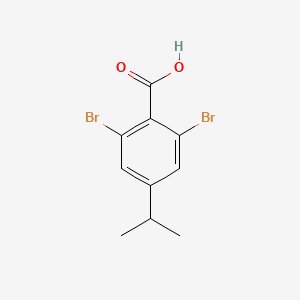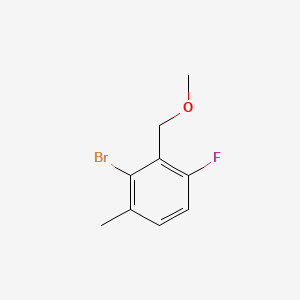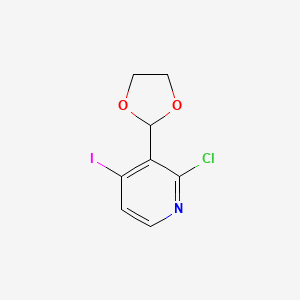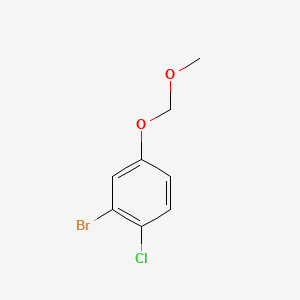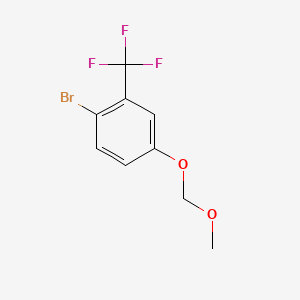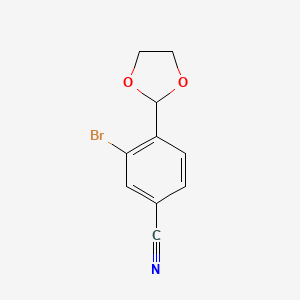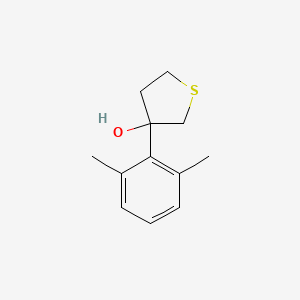
3-(2,6-Dimethylphenyl)thiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylphenyl)thiolan-3-ol, also known as 3-DMPT, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid with a faint odor and is soluble in methanol, ethanol, and chloroform. As a thiolan derivative, 3-DMPT exhibits a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Scientific Research Applications
3-(2,6-Dimethylphenyl)thiolan-3-ol has been studied extensively for its potential applications in various scientific fields. It has been studied as a potential antioxidant, antimicrobial, anti-inflammatory, and anticancer agent. It has also been studied for its potential applications in drug delivery systems, as a photoreactive compound, and as a catalyst in organic synthesis.
Mechanism of Action
The biological activities of 3-(2,6-Dimethylphenyl)thiolan-3-ol are thought to be due to its ability to interact with cell membranes and modulate the activities of enzymes and other proteins. It has been suggested that 3-(2,6-Dimethylphenyl)thiolan-3-ol may act as a free radical scavenger, preventing oxidative damage to cells, and as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, 3-(2,6-Dimethylphenyl)thiolan-3-ol has been shown to interact with DNA and modulate gene expression, suggesting that it may have anticancer properties.
Biochemical and Physiological Effects
3-(2,6-Dimethylphenyl)thiolan-3-ol has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,6-Dimethylphenyl)thiolan-3-ol can scavenge free radicals, inhibit the release of pro-inflammatory cytokines, and modulate the expression of genes associated with cell proliferation and apoptosis. Additionally, 3-(2,6-Dimethylphenyl)thiolan-3-ol has been shown to inhibit the growth of a variety of bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The use of 3-(2,6-Dimethylphenyl)thiolan-3-ol in laboratory experiments has several advantages, including its low cost, low toxicity, and wide range of biological activities. Additionally, 3-(2,6-Dimethylphenyl)thiolan-3-ol is easily synthesized, making it a convenient reagent for laboratory experiments. However, there are some limitations associated with the use of 3-(2,6-Dimethylphenyl)thiolan-3-ol in laboratory experiments, including its instability in the presence of light and air, and its potential to interact with other compounds and interfere with the results of experiments.
Future Directions
The potential applications of 3-(2,6-Dimethylphenyl)thiolan-3-ol are vast, and there are many future directions that could be explored. These include further research into its potential as an antioxidant, antimicrobial, anti-inflammatory, and anticancer agent; further research into its potential applications in drug delivery systems; further research into its potential as a photoreactive compound; and further research into its potential as a catalyst in organic synthesis. Additionally, further research is needed to explore the biochemical and physiological effects of 3-(2,6-Dimethylphenyl)thiolan-3-ol and to determine its optimal concentration and dosage for various applications.
Synthesis Methods
3-(2,6-Dimethylphenyl)thiolan-3-ol can be synthesized by a variety of methods, including the reaction of 2,6-dimethylphenol with thionyl chloride in the presence of a base. The reaction of 2,6-dimethylphenol with thionyl chloride yields 3-(2,6-dimethylphenyl)thiolan-3-ol in approximately 95% yield.
properties
IUPAC Name |
3-(2,6-dimethylphenyl)thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9-4-3-5-10(2)11(9)12(13)6-7-14-8-12/h3-5,13H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQXWCQJOPHYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)thiolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

